molecular formula C16H14BrN3O3S B11124115 methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124115
M. Wt: 408.3 g/mol
InChI Key: LGPUDXLQHKOSJW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

The final step involves the coupling of the indole and thiazole intermediates through an acylation reaction, followed by esterification to form the carboxylate ester. This process requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiazole ring can also interact with metal ions and other biomolecules, potentially enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole moieties, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrN3O3SC_{16}H_{14}BrN_{3}O_{3}S with a molecular weight of approximately 408.3 g/mol. Its structure includes an indole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃O₃S
Molecular Weight408.3 g/mol
CAS Number1401558-05-1

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole derivative followed by acylation and thiazole ring formation. The detailed synthetic pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives based on indole have shown efficacy against various bacterial strains, including resistant strains. In a study examining similar compounds, MIC values against Staphylococcus aureus and Escherichia coli were reported in the range of 4.69 to 22.9 µM and 2.33 to 156.47 µM respectively .

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in various cell lines. In vitro studies have demonstrated that related thiazole derivatives possess cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds ranged from 6.46 to 6.56 µM, indicating promising activity .

The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation. For example, some thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antibacterial Testing : In a comparative study, analogs of the compound were tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with varying MIC values.
  • Anticancer Assays : In vivo studies using mouse models showed that compounds derived from this scaffold could inhibit tumor growth significantly compared to controls.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[[2-(4-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

LGPUDXLQHKOSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)OC

Origin of Product

United States

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